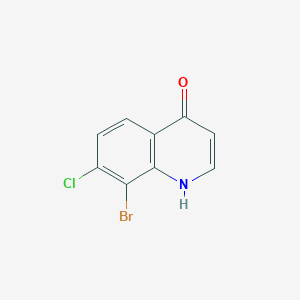

8-Bromo-7-chloroquinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-7-chloroquinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances the compound’s reactivity and potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-chloroquinolin-4-ol typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 4-hydroxyquinoline. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. For example, the bromination can be carried out using bromine in acetic acid, while the chlorination can be achieved using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine and chlorine atoms at positions 8 and 7, respectively, activate the quinoline ring for nucleophilic displacement. Studies show that bromine is more reactive than chlorine due to its lower electronegativity and larger atomic radius:

-

Bromine substitution : Treatment with amines (e.g., ammonia, alkylamines) in polar aprotic solvents (DMF, THF) at 80–100°C replaces the bromine atom. For example, reactions with 4-aminoacetophenone yield [(7-chloroquinolin-4-yl)amino]acetophenones, which form copper(II) complexes with enhanced biological activity .

-

Chlorine substitution : Requires harsher conditions (e.g., NaNH2 in liquid NH3) but enables functionalization at position 7 for antimicrobial derivatives .

Table 1: SNAr Reaction Conditions and Products

| Position | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C8-Br | NH2-R | DMF, 80°C | 8-Amino derivatives | 70–85% | |

| C7-Cl | SH-R | NaH, THF | 7-Thioethers | 60–75% |

Photolytic Cleavage

The 8-bromo-7-chloro motif enables controlled release of bioactive molecules under UV light (365 nm) or two-photon excitation (740 nm). Mechanistic studies suggest a solvent-assisted photoheterolysis (SN1) pathway, where the Br–C bond cleaves to generate a quinoline-oxonium intermediate . Applications include:

-

Caged compounds : Conjugation with neurotransmitters or drugs for spatiotemporal release in physiological studies.

-

Quantum yield : Reported at 0.12 for carboxylate release under simulated physiological conditions (pH 7.2) .

Metal Coordination and Complexation

The hydroxyl group at position 4 and nitrogen in the quinoline ring facilitate coordination with transition metals:

-

Copper(II) complexes : Form stable complexes with [(7-chloroquinolin-4-yl)amino]acetophenones, showing enhanced anticancer activity (IC50: 2–5 µM against HeLa cells) .

-

Magnesium-mediated reactions : Magnesiation with TMPMgCl- LiCl at −40°C enables regioselective functionalization at C2 or C3 positions for synthesizing aryl(quinolin-4-yl)methanols .

Electrophilic Substitution and Functionalization

The electron-deficient ring directs electrophiles to meta/para positions relative to substituents:

-

Sulfonation : Reaction with sulfonyl chlorides introduces sulfonate groups at C5, improving water solubility and antibacterial efficacy (e.g., 5-sulfonamide derivatives inhibit S. aureus with IC50: 0.81–10 µM) .

-

Bromination : Further bromination at C5 using NBS in CHCl3 yields 5,7-dibromo derivatives, which exhibit potent cytotoxicity (IC50: 5.4–18.7 µg/mL against HT29 and MCF7 cells) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

-

Suzuki coupling : Reaction with arylboronic acids introduces aryl groups at C8, enabling diversification for drug discovery .

-

Buchwald-Hartwig amination : Forms C–N bonds with secondary amines for antimicrobial agents .

Oxidation and Reduction

-

Hydroxyl group oxidation : Controlled oxidation with KMnO4 converts the 4-OH group to a ketone, though this pathway is less explored due to competing ring decomposition .

-

Halogen reduction : Catalytic hydrogenation (H2/Pd-C) reduces Br and Cl to hydrogen, yielding unsubstituted quinolin-4-ol for further derivatization .

Applications De Recherche Scientifique

Pharmaceutical Intermediates

8-Bromo-7-chloroquinolin-4-ol serves as a crucial precursor in the synthesis of various pharmaceutical agents. Its unique halogenation provides enhanced reactivity, making it a valuable building block for developing bioactive molecules. The compound has been utilized in the synthesis of derivatives that target different biological pathways, particularly in cancer treatment.

Anticancer Activity

Research indicates that this compound and its derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with DNA replication mechanisms. The mechanism often involves the inhibition of topoisomerases, which are essential enzymes for DNA unwinding during replication.

Case Study: Antitumor Evaluation

A study demonstrated that derivatives of 7-chloroquinoline, including those with bromine substitutions, exhibited potent antiproliferative effects against carcinoma and leukemia cell lines. The effectiveness was measured by the concentration required to achieve 50% inhibition of cell growth (IC50), showcasing the potential of these compounds in cancer therapy .

Antimicrobial Properties

The compound has shown promising activity against various pathogens, including Mycobacterium tuberculosis. A notable derivative, 7-bromo-5-chloroquinolin-8-ol (CLBQ14), was identified as a potent inhibitor of methionine aminopeptidases, which play a critical role in the survival of M. tuberculosis. This highlights the potential for developing new antimycobacterial agents based on the structure of this compound .

Comparative Analysis with Related Compounds

The structural features of this compound enhance its biological activity compared to other similar compounds. Below is a comparison table highlighting its unique features alongside related quinoline derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 8, chlorine at 7 | Anticancer and antimicrobial properties |

| 7-Chloroquinolin-4-ol | Lacks bromine at position 8 | Antimalarial and anticancer properties |

| 8-Chloroquinoline | Chlorine at position 8 | Antimicrobial activity |

| 7-Bromoquinoline | Bromine at position 7 | Potential antiviral properties |

| Piperaquine | Contains additional side chains | Antimalarial drug |

The dual halogenation (bromine and chlorine) in the structure of this compound enhances its reactivity and biological activity compared to other compounds .

Mécanisme D'action

The mechanism of action of 8-Bromo-7-chloroquinolin-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription in microbial cells. Additionally, it can interact with cellular membranes and proteins, affecting cell signaling pathways and inducing apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Chloroquinolin-4-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.

8-Bromoquinolin-4-ol: Lacks the chlorine atom, which may affect its chemical properties and applications.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

Uniqueness

8-Bromo-7-chloroquinolin-4-ol is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activity. This dual halogenation can lead to unique interactions with biological targets and distinct chemical properties compared to other quinoline derivatives.

Activité Biologique

8-Bromo-7-chloroquinolin-4-ol is a halogenated derivative of quinoline, characterized by the presence of bromine at the 8-position and chlorine at the 7-position. This unique structural configuration enhances its reactivity and biological activity, making it a compound of significant interest in medicinal chemistry and biological research.

- Molecular Formula : C9H6BrClN2O

- Molecular Weight : Approximately 258.50 g/mol

The presence of both bromine and chlorine atoms allows for unique interactions with biological targets, which can lead to distinct chemical properties compared to other quinoline derivatives.

The biological activity of this compound primarily revolves around its ability to inhibit key enzymes involved in DNA replication and transcription. It has been shown to:

- Inhibit DNA Gyrase and Topoisomerase : These enzymes are crucial for DNA unwinding during replication, and their inhibition can lead to cell death in microbial cells.

- Induce Apoptosis : The compound can trigger apoptotic pathways in cancer cells, contributing to its potential anticancer properties.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of antimicrobial, antiviral, and anticancer research. Below is a summary of its effects:

Anticancer Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 11.1 | Significant growth inhibition |

| MCF-7 (Breast) | 9.5 | Induction of apoptosis |

| HCT-116 (Colon) | 15.3 | Cell cycle arrest |

IC50 values indicate the concentration required for 50% inhibition of cell growth .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Candida albicans | 32.0 |

These results demonstrate its potential effectiveness against both bacterial and fungal pathogens .

Case Studies and Research Findings

- Antiproliferative Effects : In a study evaluating various quinoline derivatives, this compound exhibited significant antiproliferative effects against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

- Synthesis and Evaluation : A series of experiments focused on synthesizing new derivatives from this compound highlighted its role as an intermediate for developing compounds with enhanced biological activities. The modifications led to improved IC50 values against specific cancer types .

- Comparative Studies : When compared with structurally similar compounds such as chloroquine and other quinoline derivatives, this compound demonstrated superior reactivity and efficacy due to its dual halogenation, which enhances its interaction with biological targets.

Propriétés

IUPAC Name |

8-bromo-7-chloro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-8-6(11)2-1-5-7(13)3-4-12-9(5)8/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDJATQYPDOPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C=CN2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.